1-丙胺,3-(苯硫基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis of 1-Propanamine, 3-(phenylthio)- derivatives has been explored through various synthetic routes, including reductive amination, Michael addition, and Grignard reactions. For instance, a novel synthesis of (1R,2S)- and (1S,2S)-1-phenyl-1,2-propanediamines, which could be related to the synthetic approach for derivatives of 1-Propanamine, 3-(phenylthio)-, involves highly regioselective and stereospecific opening of chiral aziridines (Hayashi et al., 1981).

Molecular Structure Analysis

The molecular structure of 1-Propanamine, 3-(phenylthio)- derivatives has been elucidated through various analytical techniques, including X-ray crystallography and NMR spectroscopy. Coordination networks with flexible ligands based on silver(I) salts of 1,3-bis(phenylthio)propane showcase the complex structural arrangements these compounds can adopt (Awaleh et al., 2005).

Chemical Reactions and Properties

1-Propanamine, 3-(phenylthio)- and its derivatives participate in various chemical reactions, reflecting their diverse chemical properties. The presence of the phenylthio group influences reactivity, enabling selective transformations. The synthesis and characterization of complexes with 1,3-bis(phenylthio)propane demonstrate the chemical versatility and reactivity of these compounds in coordination chemistry (Awaleh et al., 2008).

科学研究应用

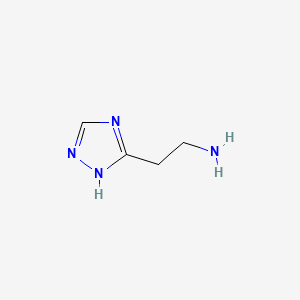

Application 1: Synthesis of Cocrystals

- Summary of the Application : The compound is used in the synthesis of organic cocrystals, specifically a cocrystal of (phenylthio)acetic acid and theophylline . Cocrystals are of interest in various fields, including materials science and drug delivery .

- Methods of Application : A reaction between theophylline and (phenylthio)acetic acid in methanol results in the formation of the cocrystal . The resulting cocrystal is characterized using IR and 1H NMR spectroscopy, TGA/DTA, and X-ray crystallography .

- Results or Outcomes : The crystal system of the cocrystal is monoclinic with space group P21/c . The unit cell parameters are a = 15.248(4) Å, b = 13.156(4) Å, c = 16.002(5) Å, and β = 106.059(4)° . The bandgap of the cocrystal is 3.5 times smaller than the starting compound .

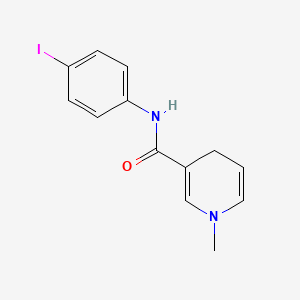

Application 2: Design of Selective COX-2 Inhibitors

- Summary of the Application : The compound is used in the design and synthesis of new selective COX-2 inhibitors . These inhibitors could be chemopreventive against different types of cancer .

- Methods of Application : A new series of β-aryl-β-mercapto ketones possessing a methylsulfonyl pharmacophore was synthesized and evaluated as selective COX-2 inhibitors . In-vitro COX-1 and COX-2 inhibition effects of these compounds were evaluated, and molecular modeling was examined .

- Results or Outcomes : Almost all newly synthesized compounds showed selectivity for COX-2 with IC50 values in the 0.07-0.22 μM range and COX-2 selectivity indexes in the 170 to 703.7 range . Among the tested compounds, 1-(4-(methylsulfonyl)phenyl)-3-phenyl-3-(phenylthio)propan-1-one (4a), 3-(3,4-dimethoxyphenyl)-1-(4-(methylsulfonyl)phenyl)-3-(phenylthio)propan-1-one (4g) and 3-(4-fluorophenyl)-1-(4-(methyl sulfonyl)phenyl)-3-(phenylthio)propan-1-one (4h) were the most potent COX-2 inhibitors .

Application 3: Synthesis of Organic Compounds

- Summary of the Application : “1-Propanamine, 3-(phenylthio)-” is used as a building block in the synthesis of various organic compounds . It’s often used in reactions involving nucleophilic substitution or addition .

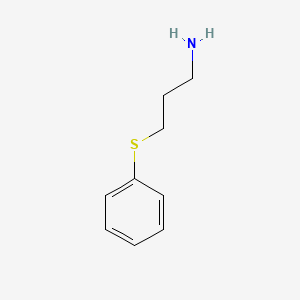

Application 4: Synthesis of N-methyl-3-(phenylthio)-1-propanamine

- Summary of the Application : “1-Propanamine, 3-(phenylthio)-” can be methylated to produce N-methyl-3-(phenylthio)-1-propanamine . This compound could potentially have applications in medicinal chemistry .

- Methods of Application : The methylation can be achieved by reacting “1-Propanamine, 3-(phenylthio)-” with a methylating agent such as methyl iodide .

- Results or Outcomes : The product, N-methyl-3-(phenylthio)-1-propanamine, can be isolated and purified for further use .

Application 5: Synthesis of 3-(Phenylthio)-1-propanamine Hydrochloride

- Summary of the Application : “1-Propanamine, 3-(phenylthio)-” can be converted into its hydrochloride salt, “3-(phenylthio)-1-propanamine hydrochloride”. This compound can be used as a building block in the synthesis of various other organic compounds .

- Methods of Application : The conversion to the hydrochloride salt can be achieved by reacting “1-Propanamine, 3-(phenylthio)-” with hydrochloric acid .

- Results or Outcomes : The product, “3-(phenylthio)-1-propanamine hydrochloride”, can be isolated and purified for further use .

Application 6: Antiplatelet Aggregation Activities

安全和危害

属性

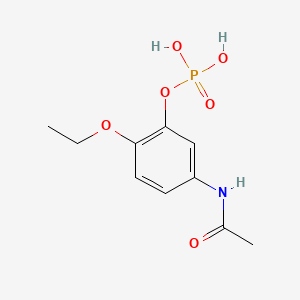

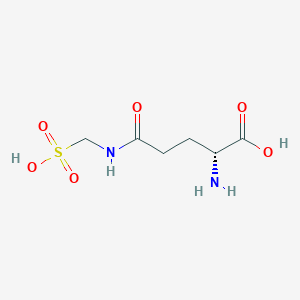

IUPAC Name |

3-phenylsulfanylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJESCJCYQFZYDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942193 |

Source

|

| Record name | 3-(Phenylsulfanyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propanamine, 3-(phenylthio)- | |

CAS RN |

2015-09-0 |

Source

|

| Record name | Phenylthiopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002015090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Phenylsulfanyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Chloro-10-[3-(dimethylamino)propyl]-3h-phenothiazine-2,3(10h)-dione](/img/structure/B1219472.png)

![4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane](/img/structure/B1219473.png)